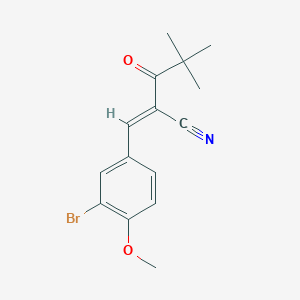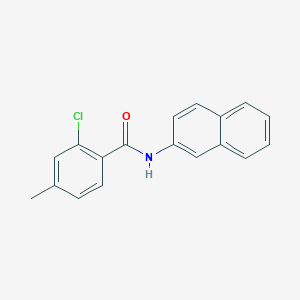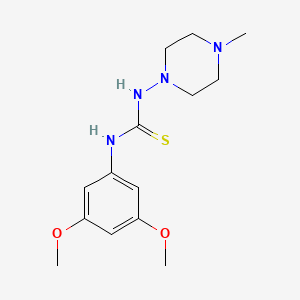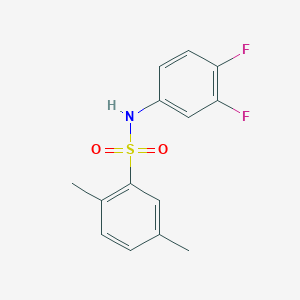![molecular formula C15H22N4O5 B5794291 N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline](/img/structure/B5794291.png)
N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a dinitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline typically involves the condensation of 6-methoxy-6-methylheptan-2-one with 2,4-dinitroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Shares the dinitroaniline moiety but lacks the methoxy and methyl groups.
6-Methoxy-2,4-dinitroaniline: Similar structure but without the heptan-2-ylidene group.
N-[(E)-(6-Methylheptan-2-ylidene)amino]-2,4-dinitroaniline: Lacks the methoxy group.
Uniqueness
N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the dinitroaniline moiety provides a distinct set of properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-11(6-5-9-15(2,3)24-4)16-17-13-8-7-12(18(20)21)10-14(13)19(22)23/h7-8,10,17H,5-6,9H2,1-4H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKFIKZHLOJRAL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCC(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CCCC(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5794213.png)


![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
![N-[2-(4-fluorophenyl)ethyl]morpholine-4-carboxamide](/img/structure/B5794247.png)

![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)

![2-fluoro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)
![N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B5794293.png)
![N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B5794303.png)
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)
